molecular formula C8H17NO B1203107 2-Ethylhexanamide CAS No. 4164-92-5

2-Ethylhexanamide

Cat. No.: B1203107
CAS No.: 4164-92-5
M. Wt: 143.23 g/mol
InChI Key: GMORVOQOIHISPT-UHFFFAOYSA-N
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Scientific Research Applications

2-Ethylhexanamide has a wide range of applications in scientific research:

Safety and Hazards

  • Hazard Statements : May cause skin and eye irritation. Harmful if ingested (H302) .
  • Safety Data Sheet : Detailed safety information can be found in the MSDS.

Mechanism of Action

Target of Action

2-Ethylhexanamide, also known as Ethylbutylacetamide, is a chemical compound with the molecular formula C8H17NO . The primary target of this compound is the human cytosolic carbonic anhydrase 2 . Carbonic anhydrases are a family of enzymes that catalyze the rapid conversion of carbon dioxide to bicarbonate and protons, a reaction that occurs rather slowly in the absence of a catalyst.

Biochemical Pathways

The biochemical pathways affected by this compound are those involving carbonic anhydrase 2. This enzyme plays a crucial role in maintaining acid-base balance in the body, participating in various biological processes such as respiration and the transport of carbon dioxide and bicarbonate. By inhibiting carbonic anhydrase 2, this compound can potentially disrupt these processes .

Biochemical Analysis

Biochemical Properties

2-Ethylhexanamide plays a role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the primary interactions is with amide hydrolases, which catalyze the hydrolysis of amide bonds. This interaction is crucial for the breakdown and metabolism of this compound in biological systems. Additionally, this compound can interact with transport proteins that facilitate its movement across cellular membranes .

Cellular Effects

This compound influences various cellular processes. It has been observed to affect cell signaling pathways, particularly those involving the regulation of gene expression. By modulating these pathways, this compound can alter cellular metabolism and impact cell function. For instance, it may influence the expression of genes involved in metabolic pathways, thereby affecting the overall metabolic flux within the cell .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with specific biomolecules. It can act as an inhibitor or activator of certain enzymes, depending on the context of the reaction. For example, this compound may inhibit the activity of certain hydrolases, leading to an accumulation of substrates and subsequent changes in metabolic pathways. Additionally, it can influence gene expression by interacting with transcription factors or other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The stability and degradation of this compound are important factors to consider. Over time, this compound may undergo hydrolysis, leading to the formation of degradation products that can have different biological activities. Long-term exposure to this compound in in vitro or in vivo studies has shown that it can cause changes in cellular function, including alterations in metabolic pathways and gene expression .

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At lower doses, this compound may have minimal impact on cellular function. At higher doses, it can cause toxic or adverse effects. These effects may include disruptions in metabolic pathways, alterations in gene expression, and potential toxicity to specific organs or tissues. It is important to determine the threshold doses at which these effects occur to ensure safe and effective use of this compound in research and industrial applications .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized by amide hydrolases, which catalyze the hydrolysis of the amide bond, resulting in the formation of corresponding carboxylic acids and amines. These metabolites can then enter various metabolic pathways, including the citric acid cycle and amino acid metabolism. The interaction of this compound with specific enzymes and cofactors can influence the overall metabolic flux and levels of metabolites within the cell .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are facilitated by specific transport proteins. These proteins help in the movement of this compound across cellular membranes and its distribution to different cellular compartments. The localization and accumulation of this compound within specific tissues can influence its biological activity and overall effects on cellular function .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Ethylhexanamide can be synthesized from 2-ethylhexanoic acid through a reaction with ammonia or an amine. The reaction typically involves heating the acid with the amine in the presence of a dehydrating agent such as thionyl chloride .

Industrial Production Methods: In industrial settings, this compound is often produced by reacting 2-ethylhexanoic acid with ammonia or an amine under controlled conditions. The reaction is carried out in a solvent such as benzene, and the product is purified through distillation and recrystallization .

Chemical Reactions Analysis

Types of Reactions: 2-Ethylhexanamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific structure, which imparts distinct chemical and physical properties. Its versatility in undergoing various chemical reactions and its wide range of applications in different fields make it a valuable compound in scientific research and industry .

Properties

IUPAC Name

2-ethylhexanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO/c1-3-5-6-7(4-2)8(9)10/h7H,3-6H2,1-2H3,(H2,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMORVOQOIHISPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701316328
Record name 2-Ethylhexanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701316328
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4164-92-5
Record name 2-Ethylhexanamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4164-92-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethylbutylacetamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004164925
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC22500
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22500
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Ethylhexanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701316328
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the structural characterization of 2-Ethylhexanamide?

A1: this compound, also known as Ethylbutylacetamide, has the molecular formula C8H17NO and a molecular weight of 143.23 g/mol. [] While specific spectroscopic data is not provided in the research excerpts, its structure suggests characteristic peaks in infrared (IR) spectroscopy for amide N-H and C=O bonds.

Q2: How does this compound behave in mixtures with other substances?

A2: Research indicates that this compound, often employed as a stationary phase in gas chromatography, exhibits predictable interactions with various solutes. Its activity coefficients in mixtures with other solvents like N,N-dibutyl-2,2-dimethylbutanamide or dodecanol can be accurately predicted using thermodynamic models like the Wilson equation. [] This predictability is valuable in analytical chemistry for separating and analyzing complex mixtures.

Q3: Are there any studies on the complexation abilities of this compound with metal ions?

A3: Yes, studies have shown that N,N-dihexyl-2-ethylhexanamide (DH2EHA), a derivative of this compound, exhibits high selectivity for Uranium (VI) over rare earth elements. [] This selectivity is attributed to the specific coordination environment provided by DH2EHA and highlights the potential of these types of compounds in nuclear waste treatment and resource recovery.

Q4: What are the applications of this compound in material science?

A4: Research has explored the use of polymers containing this compound units, specifically focusing on their secondary structure. For example, cis-poly(N-propargyl-2-ethylhexanamide) forms a unique helical structure stabilized by intramolecular hydrogen bonding between the pendant amide groups. [] This helical arrangement, confirmed through various spectroscopic techniques and theoretical calculations, suggests potential applications in materials requiring specific chiral properties or self-assembling capabilities.

Q5: How is this compound utilized in the pharmaceutical field?

A5: While this compound itself might not possess direct pharmaceutical activity, it serves as a valuable building block in medicinal chemistry. For instance, it's used in the synthesis of compounds with potential antiepileptic activity, like derivatives of Valpromide. [] By studying the structure-pharmacokinetic relationships of these derivatives, researchers aim to develop more effective and safer antiepileptic drugs.

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